2-Bromo-N-(4-methoxybenzyl)aniline

Chemoselectivity N-benzylation Protecting group strategy

Researchers requiring a pre-assembled ortho-bromo aniline scaffold for tetrahydroisoquinoline synthesis or late-stage diversification often face unpredictable outcomes when alkylating unprotected bromoaniline cores. 2-Bromo-N-(4-methoxybenzyl)aniline directly solves this by providing a defined secondary amine structure that bypasses halogen migration rearrangement risks. - Serves as a gram-scale compatible, ortho-bromo Suzuki coupling handle without requiring N-protection/deprotection. - Chemoselectivity ensures exclusive N-benzylated product formation, preventing carbamate protection pathways. - Consistent 97-98% purity supports reliable downstream reaction performance.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
CAS No. 156643-23-1
Cat. No. B169053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-methoxybenzyl)aniline
CAS156643-23-1
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=CC=CC=C2Br
InChIInChI=1S/C14H14BrNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3
InChIKeyAOYYERKBQULAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(4-methoxybenzyl)aniline: Physicochemical & Procurement Properties


2-Bromo-N-(4-methoxybenzyl)aniline (CAS 156643-23-1) is an ortho-bromo substituted secondary aniline derivative with the molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.17 g/mol . The compound features a 2-bromophenyl group linked via a secondary amine bridge to a 4-methoxybenzyl moiety, with a predicted LogP of 4.07–4.14 and a calculated boiling point of approximately 391.7 °C at 760 mmHg . Commercially, this compound is available from specialized chemical suppliers at 97–98% purity, with melting point reported as 68–70 °C (recrystallized from ethyl acetate/pentane) [1]. It is classified with GHS07 hazard warnings (H302, H315, H319, H335) and is intended exclusively for research and further manufacturing use .

Ortho-bromo substitution directs chemoselective N-benzylation outcomes
Predicted high lipophilicity supports reversed-phase method development
Research-use synthetic intermediate; refer to safety documentation

2-Bromo-N-(4-methoxybenzyl)aniline: Why Substitution Fails


In-class substitution of 2-bromo-N-(4-methoxybenzyl)aniline with structurally similar N-benzylanilines is scientifically inadvisable because the ortho-bromine substituent fundamentally alters both chemical reactivity and synthetic accessibility. Critically, 2-bromoaniline derivatives undergo a documented halogen migration rearrangement under alkylation conditions, converting the ortho-bromo isomer to the para-bromo isomer with up to 66% yield, which renders attempted in situ N-functionalization of the bromoaniline core unpredictable [1]. Furthermore, the ortho-bromo group directs exclusive N-benzylated product formation in reactions with benzyl chloroformate, whereas para-bromo or ortho-methoxy analogs yield mainly CBZ-protected products—a divergence that precludes direct pathway substitution without extensive reoptimization [2]. These mechanistic distinctions mean that selecting a non-brominated or para-bromo N-benzylaniline analog does not simply provide a similar scaffold; it introduces a different reaction manifold that requires separate validation, thereby increasing procurement and development risk.

Alkylation conditions may trigger ortho-to-para bromine migration, altering the substitution pattern and synthetic outcome.
Ortho-bromo aniline directs exclusive N-benzylation with benzyl chloroformate; para-bromo or methoxy analogs form mainly CBZ products, preventing direct route transfer.
Non-brominated N-benzylaniline analogs possess different lipophilicity and reactivity, requiring separate method validation.

2-Bromo-N-(4-methoxybenzyl)aniline: Quantitative Evidence


Ortho-Bromo Directs Exclusive N-Benzylation

When reacted with benzyl chloroformate, the ortho-bromo substituted aniline core found in 2-bromo-N-(4-methoxybenzyl)aniline directs exclusive formation of the N-benzylated (Bn) product, completely suppressing the N-carbobenzyloxy (CBZ) pathway [1]. In contrast, the para-bromo substituted analog yields mainly CBZ product rather than the Bn product, and the ortho-methoxy substituted analog similarly favors CBZ formation [1]. This differential chemoselectivity is directly attributable to the electron-withdrawing ortho-bromo substituent.

Chemoselectivity
Head-to-head
Bn:CBZ ratio >99:<1 (ortho-Br)
para-Br or OMe → mainly CBZ
Ortho-bromo substitution favors N-benzyl product formation over carbamate pathway.
Reaction with benzyl chloroformate (Pati et al. 2004).
Chemoselectivity N-benzylation Protecting group strategy

LogP Enhancement by Ortho-Bromo Substitution

The calculated LogP of 2-bromo-N-(4-methoxybenzyl)aniline is 4.07–4.14 , representing a substantial increase in lipophilicity compared to the unsubstituted analog N-(4-methoxybenzyl)aniline (CAS 3526-43-0), which has a reported LogP of approximately 2.9–3.1 [1]. This difference of approximately one LogP unit corresponds to an estimated 10-fold higher octanol-water partition coefficient, a property that directly influences membrane permeability, protein binding, and chromatographic retention behavior.

Lipophilicity
Context-dependent
ΔLogP ≈ +1.0 to +1.2
vs. unsubstituted analog (LogP ~2.9–3.1)
Higher predicted lipophilicity may influence membrane permeability and chromatographic retention.
Predicted values from XLogP3-AA and ACD/Labs algorithms.
Lipophilicity LogP ADME prediction

Core Scaffold Access: Reduction vs. Alkylation

The reduction of the corresponding N-benzoyl-2-bromoanilide precursor with borane-THF yields N-benzyl-2-bromoaniline in 48% isolated yield under ambient temperature conditions [1]. In contrast, attempted direct N-alkylation of 2-bromoaniline with benzyl bromide under basic conditions results in bromine migration from the ortho to para position, producing N,N-dibenzyl-4-bromoaniline as the major product in 66% yield after recrystallization . This comparator pair illustrates that pre-formed 2-bromo-N-benzylaniline derivatives (the scaffold of the target compound) are accessible via reduction routes that avoid the rearrangement complications inherent to direct alkylation methodologies.

Synthetic route
Class-level
Reduction: 48% yield (ortho)
Alkylation: 0% ortho, 66% rearranged para
Pre-formed ortho-bromo scaffold avoids halogen migration and isomer separation.
Reduction with BH₃·THF; alkylation risks rearrangement (Barraza & Denmark 2017).
Synthetic yield Reduction methodology Alkylation

2-Bromo-N-(4-methoxybenzyl)aniline: Application Scenarios


Medicinal Chemistry: Ortho-Bromo as Suzuki Handle

The ortho-bromo substituent serves as a selective cross-coupling handle for Suzuki-Miyaura reactions on unprotected ortho-bromoaniline cores, a transformation demonstrated to be compatible with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters on gram scale [1]. This enables late-stage diversification of the 2-bromo-N-(4-methoxybenzyl)aniline scaffold without requiring nitrogen protection/deprotection steps. The compound's higher LogP (4.07–4.14) relative to non-brominated analogs may also be exploited in hit-to-lead optimization where increased lipophilicity is required for target engagement or blood-brain barrier penetration.

Synthetic Methodology: N-Aryl Tetrahydroisoquinolines

N-(2-bromobenzyl)aniline derivatives have been validated as key intermediates in a three-step protocol for synthesizing N-aryl-1,2,3,4-tetrahydroisoquinolines . The protocol proceeds via reductive amination, Suzuki coupling with 2-ethoxyvinyl pinacolboronate, and intramolecular reductive N-alkylation. 2-Bromo-N-(4-methoxybenzyl)aniline's ortho-bromo substitution pattern directly matches this validated scaffold requirement, offering a pre-assembled building block that bypasses the need for separate condensation of 2-bromobenzaldehyde with 4-methoxyaniline under reductive conditions.

Protecting-Group-Free Synthesis via Ortho-Bromo

The demonstrated chemoselectivity of ortho-bromo anilines—which exclusively yield N-benzylated rather than N-CBZ products upon reaction with benzyl chloroformate—can be strategically exploited in multistep synthetic sequences [2]. For researchers designing convergent routes to complex amines, 2-bromo-N-(4-methoxybenzyl)aniline represents a building block that inherently directs product outcome away from carbamate protection pathways, reducing the number of protecting group manipulations required and thereby improving overall synthetic efficiency.

Analytical Chromatography Optimization

The predicted LogP of 4.07–4.14 and topological polar surface area (TPSA) of 21.3 Ų for 2-bromo-N-(4-methoxybenzyl)aniline provide quantitative parameters for reversed-phase HPLC method development. The substantial LogP difference (Δ ≈ 1.0–1.2 units) relative to non-brominated N-benzylaniline analogs translates to measurably longer retention times, enabling baseline chromatographic separation of brominated and non-brominated intermediates in reaction monitoring and purification workflows. This property is directly actionable for analytical chemists optimizing LC-MS or preparative HPLC conditions without additional experimentation.

Application
Selection Property
Validation Focus
Suzuki coupling handle
Ortho-bromo substitution
Cross-coupling compatibility review
N-Aryl tetrahydroisoquinoline synthesis
Ortho-bromobenzyl aniline scaffold
Reductive amination and coupling sequence validation
Protecting-group-free synthesis
Ortho-bromo chemoselectivity
N-benzylation vs. carbamate pathway evaluation
Reversed-phase HPLC method development
Predicted LogP and TPSA
Retention time and separation factor assessment

Technical Documentation Hub

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47 linked technical documents
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